physicochemical properties of 4-(Cyclopentyloxy)benzohydrazide
physicochemical properties of 4-(Cyclopentyloxy)benzohydrazide
An In-depth Technical Guide to the Physicochemical Properties of 4-(Cyclopentyloxy)benzohydrazide
Introduction
In the landscape of modern drug discovery, a thorough understanding of a compound's physicochemical properties is not merely a preliminary step but a foundational pillar for successful development. These properties—including solubility, lipophilicity, and ionization state—govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its bioavailability and therapeutic efficacy. This guide provides a comprehensive technical overview of 4-(Cyclopentyloxy)benzohydrazide, a molecule of interest within medicinal chemistry.
Benzohydrazide derivatives are a versatile class of compounds known for their wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] Their unique structural motif, which contains both hydrogen-bond accepting (C=O) and donating (-NH-NH₂) groups, allows for critical interactions with biological targets.[2] This document serves as a resource for researchers and drug development professionals, offering not only a summary of the known characteristics of 4-(Cyclopentyloxy)benzohydrazide but also detailing the authoritative, standardized methodologies required to elucidate its complete physicochemical profile.
Compound Identification and Structure
The first step in characterizing any chemical entity is to establish its unequivocal identity. 4-(Cyclopentyloxy)benzohydrazide is identified by a unique set of chemical descriptors that ensure its precise documentation and retrieval in chemical databases.
The structure consists of a central benzene ring substituted at the 1-position with a hydrazide group (-CONHNH₂) and at the 4-position with a cyclopentyloxy ether group (-OC₅H₉). The presence of the bulky, non-polar cyclopentyloxy group is expected to significantly influence the molecule's lipophilicity and solubility, while the hydrazide moiety is the primary determinant of its hydrogen bonding capacity and ionization behavior.
| Identifier | Value | Source(s) |
| IUPAC Name | 4-(cyclopentyloxy)benzohydrazide | [4] |
| CAS Number | 438213-35-5 | [4][5][6] |
| Molecular Formula | C₁₂H₁₆N₂O₂ | [4][5] |
| Molecular Weight | 220.27 g/mol | [4] |
| InChI Key | GSJAVLKWVIUIKC-UHFFFAOYSA-N | [4] |
| Physical Form | Powder | [4] |
| Precursor CAS | 30762-02-8 (4-(Cyclopentyloxy)benzoic acid) | [7][8] |
Core Physicochemical Properties: A Predictive Analysis
While specific experimental data for 4-(Cyclopentyloxy)benzohydrazide is not extensively published, we can infer its likely properties based on its chemical structure and data from its immediate precursor, 4-(cyclopentyloxy)benzoic acid.[7] This predictive approach is crucial in early-stage development for anticipating a compound's behavior and designing appropriate experimental and formulation strategies.
| Property | Predicted/Inferred Value or Range | Rationale & Significance |
| Aqueous Solubility | Low | The hydrophobic cyclopentyloxy group and the aromatic ring are expected to confer poor water solubility. The precursor, 4-(cyclopentyloxy)benzoic acid, has limited water solubility.[7] Low solubility can be a major hurdle for oral bioavailability. |
| Lipophilicity (logP) | 2.0 - 3.5 | The precursor acid has a predicted XlogP of 2.7.[9] The hydrazide is slightly more polar than a carboxylic acid, but the overall molecule remains significantly lipophilic. LogP is a critical predictor of membrane permeability and metabolic stability. |
| Ionization (pKa) | pKa₁ (basic) ≈ 2-4; pKa₂ (acidic) > 11 | The terminal -NH₂ is weakly basic, while the -NH- of the hydrazide is very weakly acidic. Understanding pKa is vital as the ionization state affects solubility, permeability, and target binding across different physiological pH environments. |
| Hydrogen Bonding | 1 Acceptor (C=O), 2-3 Donors (-NH, -NH₂) | The hydrazide moiety is a key pharmacophoric feature, capable of forming multiple hydrogen bonds, which is critical for receptor-ligand interactions.[2] |
Standardized Methodologies for Physicochemical Characterization
To move beyond prediction, rigorous experimental determination of physicochemical properties is essential. The following sections detail authoritative, step-by-step protocols grounded in industry-standard practices and regulatory guidelines.
Aqueous Solubility Determination (Kinetic Turbidimetric Assay)
Expertise & Experience: For early-stage drug discovery, a kinetic solubility assay is the method of choice. It is a high-throughput technique that provides a rapid assessment of a compound's solubility when introduced from a DMSO stock solution into an aqueous buffer, mimicking the conditions of many in vitro biological assays.[10][11] This prevents misleading results from compounds precipitating in the assay medium. The turbidimetric method, which measures light scattering from undissolved particles, is cost-effective and efficient.[12]
Experimental Protocol:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of 4-(Cyclopentyloxy)benzohydrazide in 100% DMSO.[12]
-
Serial Dilutions: In a 96-well plate, perform a 3-fold serial dilution of the DMSO stock solution to create a range of concentrations.[12]
-
Aqueous Dilution: Dilute each sample 1-in-50 into Dulbecco's Phosphate-Buffered Saline (DPBS), pH 7.4. This results in a final DMSO concentration of 2%, which is generally well-tolerated in biological assays.[12]
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for 1-2 hours with shaking to allow for equilibration.[12][13]
-
Measurement: Measure the absorbance (optical density) of each well at a wavelength of 620 nm using a plate reader.[12] Increased absorbance corresponds to increased light scattering from precipitated compound.
-
Data Analysis: The kinetic solubility is defined as the highest compound concentration that does not produce a significant increase in turbidity above a validated threshold (e.g., 1.5-fold the absorbance of DMSO-only controls).[12]
Lipophilicity Determination (logP via OECD 107 Shake-Flask Method)
Expertise & Experience: The n-octanol/water partition coefficient (logP) is the gold standard measure of a compound's lipophilicity. The shake-flask method, described in OECD Test Guideline 107, is the definitive, albeit low-throughput, method for its determination.[14] It directly measures the equilibrium distribution of the compound between two immiscible phases. This method is most reliable for compounds with an expected logP between -2 and 4.[14][15] Given the predicted logP of ~2.7 for the precursor, this method is highly appropriate.
Trustworthiness: To ensure accuracy, the method requires careful execution to reach true equilibrium and prevent the formation of micro-emulsions, which can artificially inflate the measured concentration in the aqueous phase. Centrifugation is a critical step to achieve clean phase separation. The total amount of substance recovered from both phases should be compared to the initial amount to validate the experiment.[14]
Experimental Protocol:
-
Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours, followed by a separation period. Use these pre-saturated solvents for the experiment.
-
Test Preparation: Prepare a stock solution of the compound in n-octanol. Add a known volume and concentration of this stock to a vessel containing a known volume of the pre-saturated aqueous buffer (pH should be adjusted to keep the compound in its neutral form).
-
Equilibration: Agitate the vessel at a constant temperature (20-25°C) until equilibrium is reached (e.g., 24 hours).[14]
-
Phase Separation: Separate the n-octanol and aqueous phases by centrifugation.[14]
-
Quantification: Determine the concentration of the compound in each phase using a validated analytical method, such as HPLC-UV.
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase (Cₒ) to the concentration in the aqueous phase (Cₐ). The final result is expressed as logP.
-
Validation: The protocol should be repeated with different volume ratios of n-octanol and water. The resulting logP values should fall within a range of ± 0.3 units for the test to be considered valid.[14][16]
Ionization Constant Determination (pKa by Potentiometric Titration)
Expertise & Experience: Potentiometric titration is a highly precise and widely used technique for determining pKa values.[17][18] The method involves the gradual addition of an acid or base to a solution of the compound while monitoring the pH with a calibrated electrode.[19][20] The resulting titration curve reveals inflection points corresponding to the pKa(s) of the molecule. For compounds with low water solubility, the use of co-solvents may be necessary, but this requires careful extrapolation back to aqueous conditions.
Trustworthiness: The accuracy of this method relies on several factors: precise calibration of the pH meter using standard buffers, maintaining a constant ionic strength throughout the titration, and purging the solution with an inert gas like nitrogen to remove dissolved CO₂, which can interfere with the measurement.[19][20]
Experimental Protocol:
-
System Calibration: Calibrate the potentiometer using at least three standard aqueous buffers (e.g., pH 4, 7, and 10).[19]
-
Sample Preparation: Dissolve an accurately weighed amount of 4-(Cyclopentyloxy)benzohydrazide in a suitable solvent system (e.g., water with minimal co-solvent if needed) to a known concentration (e.g., 1 mM).[20] Add an inert salt (e.g., 0.15 M KCl) to maintain constant ionic strength.[19]
-
Inert Atmosphere: Purge the solution with nitrogen for 10-15 minutes before and during the titration to displace dissolved CO₂.[19][20]
-
Titration: Place the solution in a reaction vessel with a magnetic stirrer and immerse the calibrated pH electrode. Titrate the solution with a standardized titrant (e.g., 0.1 M HCl to find the basic pKa, followed by 0.1 M NaOH to find the acidic pKa).
-
Data Collection: Add the titrant in small, precise increments and record the pH after each addition, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the midpoint of the buffer region, which corresponds to the inflection point on the titration curve (or the peak of the first derivative plot).[19] At this half-equivalence point, pH = pKa.
Conclusion
4-(Cyclopentyloxy)benzohydrazide is a molecule with structural features that suggest promising biological activity but also potential challenges related to its physicochemical properties, particularly its low aqueous solubility. This guide provides the foundational knowledge and, critically, the experimental frameworks necessary for its comprehensive characterization. By applying the standardized, authoritative protocols detailed herein for determining solubility, lipophilicity, and ionization, researchers can generate the reliable, high-quality data required to make informed decisions in the drug discovery and development pipeline. This systematic approach ensures scientific integrity and provides the trustworthy data essential for advancing promising compounds toward clinical evaluation.
References
-
Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]
-
OECD. Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. [Link]
-
AxisPharm. Kinetic Solubility Assays Protocol. [Link]
-
Domainex. Turbidimetric (Kinetic) Solubility Assay. [Link]
-
Thoreauchem. 4-(cyclopentyloxy)benzohydrazide-438213-35-5. [Link]
-
Evelyn, J., et al. (2017). Development of Methods for the Determination of pKa Values. PMC. [Link]
-
ChemSrc. Benzoic acid, 4-(cyclopentyloxy)-, hydrazide (9CI) — Chemical Substance Information. [Link]
-
OECD. (2006). Test No. 123: Partition Coefficient (1-Octanol/Water): Slow-Stirring Method. [Link]
-
Çolak, N. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. [Link]
-
NextSDS. 4-(cyclopentyloxy)benzoic acid — Chemical Substance Information. [Link]
-
EUR-Lex. A.8. PARTITION COEFFICIENT. [Link]
-
Wiedenmann, S., et al. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Analytical Chemistry - ACS Publications. [Link]
-
ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]
-
OECD. (2000). PROPOSAL FOR A NEW GUIDELINE 122 Partition Coefficient (n-Octanol/Water), pH-Metric Method for Ionisable Substances. [Link]
-
ECETOC. APPENDIX B: MEASUREMENT OF PARTITIONING (KOW). [Link]
-
Thangamani, T., & Kumar, S. (2017). Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives. Der Pharma Chemica. [Link]
-
Wang, P., et al. (2024). Synthesis of New Benzohydrazide Derivatives with the 4-Aminoquinazoline and Chalcone Moieties as Effective Antimicrobial Agents in Agriculture. ACS Publications. [Link]
-
Grib, R., et al. (2021). Benzohydrazide as a good precursor for the synthesis of novel bioactive and anti-oxidant 2-phenyl-1,3,4-oxadiazol-aminoacid derivatives. Arabian Journal of Chemistry. [Link]
-
ResearchGate. (PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. [Link]
-
ChemSrc. Benzohydrazide | CAS#:613-94-5. [Link]
-
PubChemLite. 4-(cyclopentyloxy)benzoic acid (C12H14O3). [Link]
-
University of Pretoria. Exploring the Potential of N‐Benzylidenebenzohydrazide Derivatives as Antidiabetic and Antioxidant Agents: Design, Synthesis,. [Link]
-
NextSDS. 4-CYCLOPENTYLOXY-BENZALDEHYDE — Chemical Substance Information. [Link]
-
Biointerface Research in Applied Chemistry. Synthesis and bioactivity of benzohydrazide derivatives. [Link]
-
PubChem. (Cyclopentyloxy)benzene | C11H14O | CID 18426409. [Link]
-
Al-Wahaibi, L. H., et al. (2018). Crystal structures of 4-[(4-methylbenzyl)oxy]benzohydrazide and its N′-[(thiophen-2-yl)methylidene]- derivative. PMC. [Link]
-
Semantic Scholar. Synthesis of benzoyl hydrazones having 4-hydroxy-3,5-dimethoxy phenyl ring, their biological activities, and molecular modeling. [Link]
-
MDPI. Synthesis of N′-(4-/3-/2-/Non-substituted benzylidene)-4-[(4-methylphenyl)sulfonyloxy] Benzohydrazides and Evaluation of Their Inhibitory Activities against Monoamine Oxidases and β-Secretase. [Link]
-
Yahya-Meymandi, A., et al. Synthesis of 1-[3-(Cyclopentyloxy)-4-methoxyphenyl]cyclopentanol as Potential Phosphodiesterase-4 Inhibitor. [Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. 4-(cyclopentyloxy)benzohydrazide | 438213-35-5 [sigmaaldrich.com]
- 5. 4-(cyclopentyloxy)benzohydrazide-438213-35-5 - Thoreauchem [thoreauchem.com]
- 6. nextsds.com [nextsds.com]
- 7. CAS 30762-02-8: Benzoic acid, 4-(cyclopentyloxy)- [cymitquimica.com]
- 8. nextsds.com [nextsds.com]
- 9. PubChemLite - 4-(cyclopentyloxy)benzoic acid (C12H14O3) [pubchemlite.lcsb.uni.lu]
- 10. enamine.net [enamine.net]
- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 12. Turbidimetric (Kinetic) Solubility Assay | Domainex [domainex.co.uk]
- 13. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 14. oecd.org [oecd.org]
- 15. APPENDIX B: MEASUREMENT OF PARTITIONING (KOW) - ECETOC [ecetoc.org]
- 16. enfo.hu [enfo.hu]
- 17. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 18. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 19. creative-bioarray.com [creative-bioarray.com]
- 20. dergipark.org.tr [dergipark.org.tr]
